9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Catalog No.
S12434113
CAS No.
303095-33-2
M.F
C24H28BrN3O2
M. Wt
470.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydr...

CAS Number

303095-33-2

Product Name

9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

IUPAC Name

9-bromo-2-(4-methoxyphenyl)-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

Molecular Formula

C24H28BrN3O2

Molecular Weight

470.4 g/mol

InChI

InChI=1S/C24H28BrN3O2/c1-3-12-27-13-10-24(11-14-27)28-22(20-15-18(25)6-9-23(20)30-24)16-21(26-28)17-4-7-19(29-2)8-5-17/h4-9,15,22H,3,10-14,16H2,1-2H3

InChI Key

DZZXFSLRKYTBEG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br

9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound notable for its unique spirocyclic structure. This compound integrates various heterocyclic components, including a bromine atom at the 9-position and a 4-methoxyphenyl group at the 2-position of the benzo[e]pyrazolo framework. The presence of these functional groups suggests potential for diverse biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound is cataloged with the CAS number 303094-70-4, indicating its recognition in chemical databases and literature .

The reactivity of 9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] can be influenced by its bromine substituents and spirocyclic framework. Typical reactions may include:

  • Nucleophilic Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
  • Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups.
  • Reduction: Reduction reactions may alter the oxidation state of specific functional groups.

These reactions enable modifications that can enhance the compound's properties for further studies or applications in drug development .

The unique structural features of 9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suggest potential biological activities. Preliminary studies indicate:

  • Anticancer Properties: The compound may exhibit activity against various cancer cell lines due to its ability to interact with specific cellular targets.
  • Neuroactive Effects: Its structural components may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.

Further research is needed to elucidate the specific mechanisms of action and therapeutic potentials .

The synthesis of 9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] typically involves multi-step processes. Key steps include:

  • Formation of the Pyrazolo Core: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the 4-Methoxyphenyl Group: This step often involves coupling reactions such as Suzuki or Heck reactions.
  • Bromination: The bromine atom is introduced via bromination reactions using agents like N-bromosuccinimide.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

The unique structure of 9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] positions it as a candidate for various applications:

  • Medicinal Chemistry: Potential development as a therapeutic agent targeting cancer or neurological disorders.
  • Material Science: Exploration in creating novel materials due to its unique electronic properties.

These applications highlight the compound's versatility and potential impact across multiple fields .

Understanding how 9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Investigating the biological effects resulting from these interactions.

Such studies help clarify the therapeutic potential and guide further development .

Several compounds share structural similarities with 9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
9-Bromo-2-(4-bromophenyl)-1'-propyl...Spirocyclic structure with bromine substituentsPotential anticancer and neuroactive propertiesUnique combination of spirocyclic and heterocyclic elements
9-Bromo-2-(naphthalen-2-yl)-...Similar spirocyclic framework but with naphthalene groupAnticancer propertiesNaphthalene substitution alters electronic properties
9-Chloro-2-(3-methoxyphenyl)-...Contains chloro and methoxy groupsAntimicrobial activityDifferent halogenation pattern affects reactivity

This comparison illustrates how variations in substituents can lead to different biological activities and chemical properties while maintaining a core structural similarity .

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Exact Mass

469.13649 g/mol

Monoisotopic Mass

469.13649 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-09

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